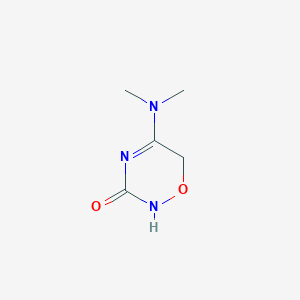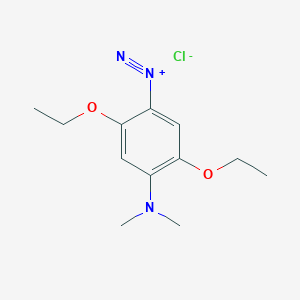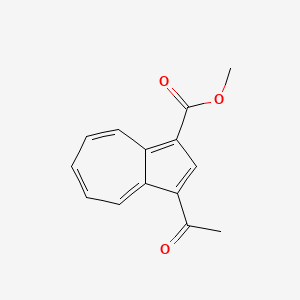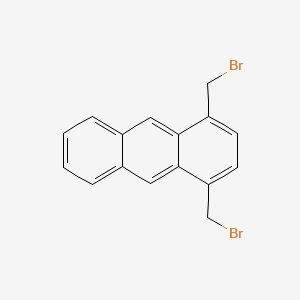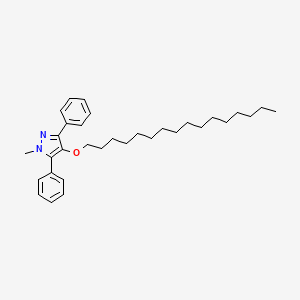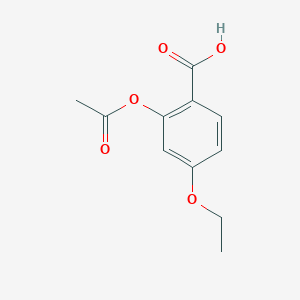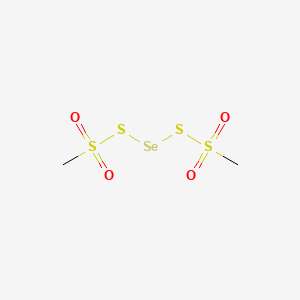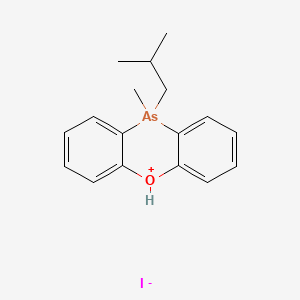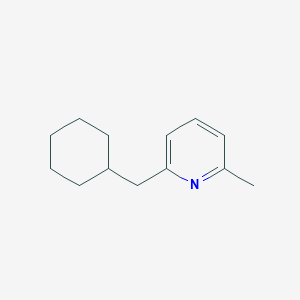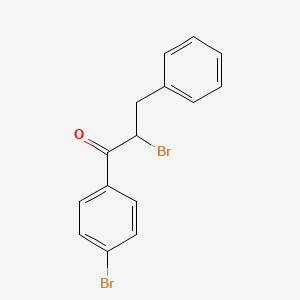
1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl- is a brominated ketone with the molecular formula C15H12Br2O
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl- can be synthesized through a one-pot strategy involving the bromination of secondary alcohols using ammonium bromide and oxone . This method is efficient and versatile, allowing for the preparation of various alpha-bromoketones under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the bromination of appropriate precursors in the presence of brominating agents such as bromine or N-bromosuccinimide (NBS). The reaction is typically carried out in an organic solvent like dichloromethane or chloroform, with careful control of temperature and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) in an organic solvent (e.g., ethanol).
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in aqueous or organic solvents.
Major Products
Substitution: Corresponding substituted derivatives (e.g., amines, ethers).
Reduction: Alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl- involves its interaction with molecular targets through its bromine atoms and carbonyl group. The bromine atoms can participate in halogen bonding, while the carbonyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methylphenyl)-1-propanone: Similar structure but with a methyl group instead of a phenyl group.
2-Bromo-1-phenylpropane: Lacks the carbonyl group present in 1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl-.
2-Bromo-4’-methylacetophenone: Contains a methyl group on the phenyl ring.
Uniqueness
1-Propanone, 2-bromo-1-(4-bromophenyl)-3-phenyl- is unique due to its combination of bromine atoms and a carbonyl group, which allows for diverse chemical reactivity and potential applications in various fields. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.
Properties
CAS No. |
59824-91-8 |
|---|---|
Molecular Formula |
C15H12Br2O |
Molecular Weight |
368.06 g/mol |
IUPAC Name |
2-bromo-1-(4-bromophenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C15H12Br2O/c16-13-8-6-12(7-9-13)15(18)14(17)10-11-4-2-1-3-5-11/h1-9,14H,10H2 |
InChI Key |
ZAUKHUITJVPXHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)C2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


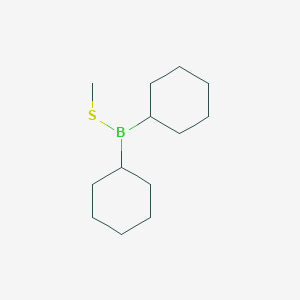

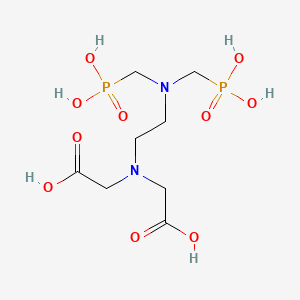
![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)
